1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the molecular architecture and functional group arrangement. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems. The name systematically describes the compound as a pyrrolidine-2,5-dione core structure with a substituted propanone side chain bearing a 4-bromophenyl group.
The structural representation of this compound reveals a five-membered nitrogen-containing heterocycle with two carbonyl groups at positions 2 and 5, characteristic of the pyrrolidine-2,5-dione framework. The substitution pattern involves attachment of the brominated aromatic system through a propanone linker at the nitrogen atom of the pyrrolidine ring. The 4-bromophenyl substituent introduces halogen functionality that significantly influences the compound's chemical reactivity and potential biological activity.
The molecular structure can be represented through multiple chemical notation systems, each providing unique insights into the compound's three-dimensional arrangement. The Standard International Chemical Identifier representation is InChI=1S/C13H12BrNO3/c1-8(15-11(16)6-7-12(15)17)13(18)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3, which encodes the complete molecular connectivity and stereochemical information. This systematic encoding allows for unambiguous identification of the compound across different chemical databases and research platforms.
Alternative Designations and Registry Numbers
The compound is identified through multiple registry systems and alternative naming conventions that facilitate its recognition across different scientific databases and commercial suppliers. The Chemical Abstracts Service registry number 1308647-48-4 serves as the primary unique identifier for this specific molecular structure. This registry number ensures unambiguous identification regardless of variations in nomenclature or structural representation methods employed by different sources.
Additional registry identifiers include the Molecular Design Limited number MFCD18089397, which is utilized by chemical suppliers and database systems for inventory management and quality control purposes. The PubChem Compound Identifier 50987524 provides access to comprehensive chemical information within the PubChem database system. The European Community number and other regional identifiers may vary depending on regulatory jurisdiction and specific registration requirements.
Alternative systematic names for this compound include variations that emphasize different aspects of its molecular structure while maintaining chemical accuracy. These alternative designations facilitate cross-referencing between different chemical databases and ensure comprehensive literature searches capture all relevant research. The compound may also be referenced through its Simplified Molecular Input Line Entry System notation, which provides a compact text representation of its molecular structure suitable for computational applications.
Molecular Formula and Mass Spectrometry Data
The molecular formula of this compound is C₁₃H₁₂BrNO₃, representing a composition of thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. This empirical formula provides essential information for mass spectrometry analysis and enables calculation of theoretical isotope patterns that are crucial for analytical confirmation of compound identity.
The molecular weight of this compound is 310.14-310.15 daltons, with slight variations in reported values reflecting different rounding conventions and measurement precision. This molecular weight value is fundamental for mass spectrometry identification and quantitative analysis methods. The presence of bromine in the molecular structure creates characteristic isotope patterns in mass spectrometry due to the natural abundance of bromine-79 and bromine-81 isotopes, providing additional analytical confirmation of compound identity.
Mass spectrometry data reveals distinctive fragmentation patterns that can be utilized for structural elucidation and analytical identification purposes. The molecular ion peak appears at mass-to-charge ratio 310, with characteristic bromine isotope patterns showing peaks separated by two mass units reflecting the natural isotope distribution. Common fragmentation pathways include loss of the propanone side chain and cleavage of the bromophenyl substituent, generating diagnostic fragment ions that enable unambiguous identification even in complex mixtures.
The compound's molecular formula enables calculation of various molecular descriptors that are relevant for pharmaceutical research and development applications. The presence of multiple heteroatoms, including nitrogen, oxygen, and bromine, contributes to the compound's potential for hydrogen bonding interactions and halogen bonding phenomena that may influence biological activity. These structural features position the compound as an interesting candidate for medicinal chemistry investigations, where the brominated aromatic system may provide opportunities for structure-activity relationship studies and lead compound optimization.
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-8(15-11(16)6-7-12(15)17)13(18)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPSFGRBHJMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C₁₃H₁₂BrNO₃ and a molar mass of 310.14 g/mol. The compound features a pyrrolidine ring and incorporates a bromophenyl group, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The structural complexity of this compound is attributed to its multiple functional groups, including a ketone and a dione structure. Its synthesis typically involves multi-step organic synthesis techniques that allow for modifications aimed at enhancing biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂BrNO₃ |
| Molar Mass | 310.14 g/mol |
| Appearance | Powder |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)C1=CC=C(C=C1)Br)N2C(=O)CCC2=O |
While specific mechanisms of action for this compound have not been fully elucidated, its structural similarity to known indoleamine 2,3-dioxygenase (IDO1) inhibitors suggests potential inhibitory effects on this enzyme. IDO1 plays a crucial role in the catabolism of tryptophan, which has implications in cancer and inflammatory diseases.
Biological Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant biological activities. Preliminary studies suggest that this compound may possess:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains.
- Anti-inflammatory Effects : The inhibition of IDO1 may contribute to reduced inflammation.
- Antitumor Activity : Structural analogs have shown promise in cancer treatment .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
Study on Antitumor Activity
A study investigated the effects of pyrrolidine derivatives on tumor cell lines, revealing that certain structural modifications could enhance cytotoxicity against cancer cells. The presence of bromophenyl groups was noted to increase binding affinity to cancer-related targets .
Inhibition of IDO1
Research on IDO inhibitors has shown that compounds with similar structures can effectively reduce tumor growth by modulating immune responses. This suggests that this compound may also exhibit such properties .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromophenylacetone | Contains bromophenyl and ketone | Antimicrobial properties |
| 1-Pyrrolidinylcarbonyl derivative | Similar pyrrolidine structure | Potential anti-inflammatory effects |
| 3-Pyrrolidinone | Contains a pyrrolidine ring with keto functionality | Antitumor activity |
Comparaison Avec Des Composés Similaires
Comparison with Analogs :
- The Mannich base derivatives exhibit lower LogP (~2–3) due to polar amino groups, favoring solubility but limiting CNS penetration.
- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione has higher PSA from aryloxy groups, reducing permeability but improving target engagement in hydrophilic environments.
Méthodes De Préparation
General Synthetic Strategy
The synthesis of 1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione typically involves:
- Formation of the pyrrolidine-2,5-dione core (succinimide derivative)
- Introduction of the 4-bromophenyl-1-oxopropan-2-yl substituent via acylation or coupling reactions
- Use of palladium catalysts and phosphine ligands to facilitate key carbon-carbon bond formations
- Acid-base mediated reaction conditions for optimal yields
Palladium-Catalyzed Coupling Reactions
A key method involves palladium-catalyzed cross-coupling reactions to attach the 4-bromophenyl moiety to the succinimide core. The process parameters are:
| Parameter | Details |
|---|---|
| Catalyst | Palladium catalyst, typically 0.001 to 10 mole percent; preferred 0.01 to 5 mole percent |
| Ligands | Phosphine ligands such as triphenylphosphine, tri-ortho-tolylphosphine, DPPF, DPEphos |
| Ligand to Pd Ratio | 0.25 to 5 moles per mole of Pd; preferably 0.5 to 2.5 |
| Solvents | Ethers (diethyl ether, methyl tert-butyl ether), tetrahydrofuran, 1,4-dioxane, toluene |
| Temperature | Wide range: 20 to 200 °C; preferred 50 to 180 °C |
| Reaction Pressure | Generally atmospheric pressure |
| Acid Binders/Base | Tertiary amines (triethylamine, pyridine, DABCO), alkali metal carbonates (Na2CO3, K2CO3) |
This method allows for high selectivity and yield in forming the carbonyl-linked 4-bromophenyl substituent on the pyrrolidine-2,5-dione scaffold.
Acylation and Acid Derivative Methods
The compound can also be synthesized by acylation of the pyrrolidine-2,5-dione with acid halides, anhydrides, or chloroformic esters of the corresponding 4-bromophenyl-substituted propanoyl derivatives.
| Starting Materials | Acid halides, carboxylic anhydrides, chloroformic esters of formula (III), (IV), (V) |
|---|---|
| Acid Binders | Triethylamine, pyridine, DABCO, DBU, alkaline earth metal oxides (MgO, CaO) |
| Solvents | Hydrocarbons (toluene, xylene), halogenated hydrocarbons (methylene chloride, chloroform) |
| Reaction Conditions | Atmospheric pressure, temperature range 20–180 °C |
| Stoichiometry | Equimolar or up to 2 mol excess of either reactant |
The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the acyl derivative, followed by workup involving removal of salts and solvent evaporation.
Cross-Dehydrogenative Coupling (CDC) Catalyzed by Tetra-n-butylammonium Iodide (Bu4NI)
A recent method reported involves a CDC reaction catalyzed by Bu4NI, enabling the formation of 1-((1-(4-bromophenyl)-1-oxopropan-2-yl)oxy)pyrrolidine-2,5-dione derivatives under mild conditions.
| Parameter | Details |
|---|---|
| Catalyst | Tetra-n-butylammonium iodide (Bu4NI) |
| Reaction Time | 6 hours at room temperature |
| Yield | Approximately 60% |
| Product Form | White solid |
| Characterization | Melting point 98–102 °C; Rf 0.3 (50% EtOAc/hexane) |
This method provides an alternative to palladium catalysis with moderate yields and mild reaction conditions.
Summary Data Table of Preparation Methods
Detailed Research Findings
- The palladium-catalyzed method allows flexibility in catalyst loading and ligand choice, which can be optimized for cost and yield efficiency.
- Solvent choice influences reaction kinetics and product purity, with ethers and aromatic hydrocarbons being preferred solvents for palladium catalysis.
- Acid binders such as triethylamine and pyridine are crucial for scavenging acid byproducts and driving the acylation reactions to completion.
- The CDC method catalyzed by Bu4NI represents a more recent development, enabling the formation of the target compound under milder conditions without the need for expensive metal catalysts, albeit with somewhat lower yields.
- Characterization data from the CDC method confirm the identity and purity of the product through melting point and chromatographic Rf values.
Q & A
Q. What are the key synthetic routes for 1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione, and what challenges arise during its purification?
Methodological Answer: The synthesis typically involves multi-step reactions:
Acylation : Reacting 4-bromophenylacetic acid with an azetidinone derivative to introduce the 1-oxopropan-2-yl group .
Cyclization : Coupling the intermediate with pyrrolidine-2,5-dione under controlled conditions (e.g., using DCC/DMAP as coupling agents) .
Purification Challenges :
- The bromophenyl group increases hydrophobicity, complicating recrystallization.
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) is often required, but the compound may co-elute with byproducts. HPLC with a C18 column is recommended for high-purity isolation .
Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 software resolves the 3D structure, confirming the stereochemistry of the azetidine-pyrrolidine-dione scaffold .
- NMR Analysis : and NMR (in DMSO-) identify key signals:
- FT-IR : Peaks at 1700–1750 cm confirm the carbonyl groups .
Q. What biological activities are associated with pyrrolidine-2,5-dione derivatives, and how is target specificity assessed?
Methodological Answer:
- Anticonvulsant Activity : Similar derivatives inhibit GABA-transaminase (IC values ~5–160 μM) in fluorometric assays using brain homogenates .
- Antimicrobial Potential : Structural analogs show activity against Mycobacterium tuberculosis via fatty acid biosynthesis inhibition (MIC: 2–8 μg/mL) .
- Target Specificity : Radioligand binding assays (e.g., sodium channel blocking) and molecular docking (using AutoDock Vina) validate interactions with biological targets .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Perform ADME studies to assess bioavailability (e.g., Caco-2 cell permeability, microsomal stability). Low oral bioavailability due to poor solubility is common in pyrrolidine-diones .
- Metabolite Identification : LC-MS/MS detects active metabolites that may explain discrepancies. For example, in vivo hydrolysis of the azetidine ring could generate bioactive intermediates .
- Dose Optimization : Use PK/PD modeling (e.g., WinNonlin) to correlate plasma concentrations with efficacy in rodent seizure models .
Q. What strategies optimize multi-step synthesis yields while minimizing stereochemical impurities?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the pyrrolidine-dione carbonyls with tert-butyldimethylsilyl (TBS) groups during acylation to prevent side reactions .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if asymmetric synthesis fails.
- Flow Chemistry : Continuous flow reactors improve reaction control, reducing racemization (yield improvement: ~20–30%) .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to GABA-transaminase (PDB: 1OHV) using GROMACS to identify critical interactions (e.g., hydrogen bonds with Arg192) .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict IC values (R > 0.85) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing bromophenyl with fluorophenyl) to prioritize synthetic targets .
Q. What analytical techniques resolve data contradictions in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if increases with inhibitor concentration, the compound competes with the substrate .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interactions when fluorescence assays yield ambiguous results .
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution (<3 Å) to visualize binding poses .
Q. How do researchers validate the proposed mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockouts : Generate cell lines lacking target enzymes (e.g., GABA-transaminase) to confirm loss of compound efficacy .
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map off-target interactions .
- In Vivo Imaging : PET tracers (e.g., -labeled analogs) track compound distribution in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
